Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-
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Overview
Description
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol This compound is characterized by a cyclopropane ring attached to an amine group and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor using reagents such as trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-: Characterized by a cyclopropane ring and a 2,4-dimethoxyphenyl group.
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl ring.
Cyclopropanamine, 1-(2,5-dimethoxyphenyl)-: Another similar compound with a different substitution pattern.
Uniqueness
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.24 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)cyclopropan-1-amine
The compound is characterized by a cyclopropane ring and a dimethoxy-substituted phenyl group, which influences its reactivity and interaction with biological targets.
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- exhibits interactions with various biological targets, including receptors and enzymes. The specific pathways are still under investigation; however, initial studies suggest that it may act as an enzyme inhibitor or modulate receptor activity.
Potential Biological Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, influencing neurological functions.
Biological Activity Studies
Research has indicated that Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has potential applications in drug development. Below are summarized findings from various studies:
Study | Findings |
---|---|
In Vitro Studies | Showed inhibition of certain enzymes related to metabolic processes. |
Receptor Binding Assays | Indicated potential binding affinity to serotonin receptors, suggesting possible psychoactive properties. |
Animal Models | Preliminary studies demonstrated efficacy in modulating behavior in rodent models, warranting further investigation into its therapeutic potential. |
Case Studies and Research Findings
- Enzyme Inhibition : In a study focused on enzyme interactions, Cyclopropanamine was shown to inhibit specific metabolic enzymes at varying concentrations. This inhibition was dose-dependent and highlighted the compound's potential as a lead for drug development targeting metabolic disorders.
- Neuropharmacological Effects : A case study examining the compound's effects on behavior in rodent models suggested that it could influence serotonergic pathways. Behavioral assays indicated changes in anxiety-like behaviors when administered at specific dosages.
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Comparative Analysis with Similar Compounds :
- Compared to 3,4-Dimethoxyphenethylamine , which lacks the cyclopropane ring, Cyclopropanamine demonstrated enhanced enzyme inhibition due to its unique structural features.
- The presence of two methoxy groups at the 2 and 4 positions of the phenyl ring contributes to its increased lipophilicity and potential for receptor binding compared to analogs like mescaline.
Summary of Findings
The biological activity of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- highlights its potential as a versatile compound in pharmacological research. Its unique structure allows for distinct interactions with biological systems, making it a candidate for further exploration in drug development.
Future Directions
Ongoing research is necessary to elucidate the precise mechanisms of action and explore the therapeutic applications of Cyclopropanamine. Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Comprehensive receptor binding studies.
- Long-term behavioral studies in relevant animal models.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-8-3-4-9(10(7-8)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
WCBRRZPJOXUSPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CC2)N)OC |
Origin of Product |
United States |
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